H-Ser-leu-ile-gly-lys-val-OH

Catalog No.
S12791355
CAS No.
M.F
C28H53N7O8
M. Wt
615.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ser-leu-ile-gly-lys-val-OH

Product Name

H-Ser-leu-ile-gly-lys-val-OH

IUPAC Name

2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

InChI

InChI=1S/C28H53N7O8/c1-7-17(6)23(35-26(40)20(12-15(2)3)33-24(38)18(30)14-36)27(41)31-13-21(37)32-19(10-8-9-11-29)25(39)34-22(16(4)5)28(42)43/h15-20,22-23,36H,7-14,29-30H2,1-6H3,(H,31,41)(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,42,43)

InChI Key

NTQVODZUQIATFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N

H-Ser-leu-ile-gly-lys-val-OH is a synthetic peptide composed of six amino acids: serine, leucine, isoleucine, glycine, lysine, and valine. This compound has garnered attention in biochemical research due to its role as a potent inhibitor of the enzyme soybean trypsin, which is crucial in regulating cell signaling and inflammatory responses. The unique sequence of amino acids in H-Ser-leu-ile-gly-lys-val-OH contributes to its specific biological activities and therapeutic potential.

, including:

  • Oxidation: The serine residue can be oxidized, leading to the formation of hydroxyl derivatives.
  • Reduction: Reduction reactions can target any disulfide bonds present within the peptide structure.
  • Substitution: Amino acid residues can be substituted with other amino acids or functional groups to modify the peptide's properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The specific outcomes of these reactions depend on the conditions applied and the amino acids involved.

The biological activity of H-Ser-leu-ile-gly-lys-val-OH primarily revolves around its capacity to inhibit soybean trypsin. This inhibition occurs by binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate. The peptide's ability to modulate enzyme activity makes it a valuable tool for studying cellular processes related to inflammation and signaling pathways.

The synthesis of H-Ser-leu-ile-gly-lys-val-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Attachment of the first amino acid: Serine is attached to a solid resin.
  • Deprotection: The protecting group on serine is removed to expose its reactive amine group.
  • Coupling: Leucine is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
  • Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (isoleucine, glycine, lysine, and valine).
  • Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA) .

H-Ser-leu-ile-gly-lys-val-OH has a broad spectrum of applications in various fields:

  • Chemistry: Utilized as a model peptide for studying enzyme inhibition and peptide synthesis techniques.
  • Biology: Investigated for its role in regulating cell signaling and inflammatory responses.
  • Medicine: Explored for potential therapeutic applications in treating inflammatory diseases such as bowel disease and asthma.
  • Industry: Employed in developing enzyme inhibitors and other bioactive compounds.

Studies have shown that H-Ser-leu-ile-gly-lys-val-OH interacts with specific biological targets, particularly enzymes involved in proteolytic processes. These interactions can modulate enzymatic activity, influencing various physiological pathways. Understanding these interactions is crucial for developing therapeutic agents that can effectively target inflammatory responses and other related conditions.

Several peptides share structural similarities with H-Ser-leu-ile-gly-lys-val-OH but differ in their amino acid composition or sequence, leading to variations in biological activity:

Compound NameCompositionUnique Features
H-Lys-Phe-Leu-Ile-Val-Lys-Ser-OHLysine, Phenylalanine, Leucine, Isoleucine, Valine, Lysine, SerinePotential different biological activities due to lysines
H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OHTryptophan, Lysine, Isoleucine, Tyrosine, Serine, Tyrosine, Alanine, GlycineUnique sequence influencing potential biological activities
H-Met-His-Arg-Ser-Leu-Leu-Gly-OHMethionine, Histidine, Arginine, Serine, LeucineInvolved in neuropeptide signaling
Cyclo-Trp-Ile-Leu-Glu-Tyr-Leu-Trp-Kys-Val-Pro-Phe-Asp-Phe-Trp-Arg-Gln-Val-IleCyclic structureEnhanced stability due to cyclic nature

The uniqueness of H-Ser-leu-ile-gly-lys-val-OH lies in its specific sequence that confers potent inhibitory activity against soybean trypsin. This specificity makes it a valuable tool for studying enzyme inhibition and developing therapeutic agents targeting inflammatory responses .

XLogP3

-2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

9

Exact Mass

615.39556167 g/mol

Monoisotopic Mass

615.39556167 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-09-2024

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